![molecular formula C18H19BO2S B1398799 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912824-84-1](/img/structure/B1398799.png)

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

Scientific Research Applications

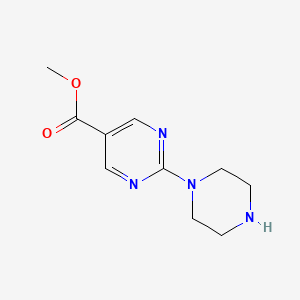

DNA-PK and PI3-K Inhibitory Activity

This compound has been utilized in the synthesis of analogues of NU7441 , a potent inhibitor of DNA-dependent protein kinase (DNA-PK; IC50 = 42 ± 2 nM). These analogues have shown high potency against DNA-PK and have been used to potentiate the cytotoxicity of ionizing radiation (IR) in vitro . Additionally, some analogues have dual inhibitory activity against both DNA-PK and phosphatidylinositol 3-kinase (PI-3K), making them valuable in cancer research for their potential to enhance the effects of DNA-damaging anticancer agents .

Organic Synthesis Intermediate

Dibenzothiophene-4-boronic acid pinacol ester serves as an important intermediate in organic synthesis. It is often used to synthesize new organic materials and fluorescent compounds due to its good reactivity in various coordination reactions and reduction reactions .

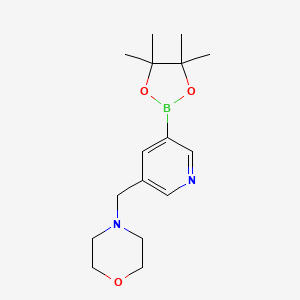

Suzuki-Miyaura Cross-Coupling Reactions

The compound is a reagent used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in the synthesis of pharmaceuticals, polymers, and many other complex organic molecules .

Polymerization Processes

It is involved in polymerization processes, particularly in the preparation of efficient solar cell photoelectric polymers and field-effect transistors, contributing to advancements in materials science and electronics .

Photovoltaic Cells

The compound has applications in the development of photovoltaic cells, aiding in the creation of more efficient and cost-effective solar energy solutions .

Biological Activity Modulation

It is used as a reagent for preparing various biologically active compounds, including VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, and Acetyl-CoA carboxylase inhibitors, which are significant in the study of cellular signaling pathways and disease treatment .

Synthesis of Rhenium Metal Complexes

The compound shows promise in the synthesis of various rhenium metal complexes, which have applications in catalysis and as radiopharmaceuticals in medical imaging .

Development of Fluorescent Probes

Due to its structural properties, it is used in the development of fluorescent probes that are essential in bioimaging and diagnostics, providing insights into biological processes at the molecular level .

Mechanism of Action

Target of Action

The primary target of the compound 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Dibenzothiophene-4-boronic acid pinacol ester, is DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family . These kinases play a crucial role in DNA repair and cell survival, making them important targets for cancer therapy .

Mode of Action

Dibenzothiophene-4-boronic acid pinacol ester interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these kinases, leading to impaired DNA repair and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway, specifically the non-homologous end joining (NHEJ) pathway, which is primarily regulated by DNA-PK . By inhibiting DNA-PK, Dibenzothiophene-4-boronic acid pinacol ester disrupts the NHEJ pathway, leading to accumulation of DNA damage and cell death .

Pharmacokinetics

The compound’s water-solubilizing groups suggest it may have favorable solubility and bioavailability .

Result of Action

The molecular and cellular effects of Dibenzothiophene-4-boronic acid pinacol ester’s action include potentiated cytotoxicity of ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo . This is likely due to the accumulation of DNA damage resulting from the inhibition of DNA-PK and disruption of the NHEJ pathway .

properties

IUPAC Name |

2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)14-10-7-9-13-12-8-5-6-11-15(12)22-16(13)14/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRBSZLRNLZXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726258 | |

| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

912824-84-1 | |

| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)

![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)

![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)

![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)